molecular formula C19H20N2O4 B3039006 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one CAS No. 947020-04-4

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one

Cat. No.: B3039006
CAS No.: 947020-04-4
M. Wt: 340.4 g/mol
InChI Key: PIVRMZMXIYWWCJ-UHFFFAOYSA-N
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Description

This compound is a dihydroquinolin-2-one derivative featuring a 3,4-dimethoxyphenylamino-methyl substituent at position 3 and a methoxy group at position 5.

Properties

IUPAC Name

3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-15-6-4-12-8-13(19(22)21-16(12)10-15)11-20-14-5-7-17(24-2)18(9-14)25-3/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVRMZMXIYWWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxyaniline with formaldehyde and 7-methoxy-1,2-dihydroquinolin-2-one under acidic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Nucleophiles like halides, amines, under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one exhibits significant biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs) . RTKs are critical in cell signaling pathways associated with cancer progression. The compound has shown promising results in inhibiting:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These interactions suggest its potential application in cancer therapies aimed at disrupting tumor growth and metastasis.

Case Studies and Research Findings

  • Inhibition of VEGFR : A study explored the inhibitory effects of various dihydroquinolinone derivatives on VEGFR activity, highlighting the potential of compounds like this compound as effective anti-cancer agents.
  • Targeting PDGFR : Another research focused on the modulation of PDGFR signaling pathways by similar compounds, demonstrating the therapeutic potential of this class of molecules in treating cancers driven by PDGFR overexpression.
  • Molecular Docking Studies : Advanced computational studies have provided insights into the binding affinities and interactions between this compound and various RTKs, supporting its development as a targeted therapeutic agent.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Structural Analogues of Dihydroquinolin-2-one Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Position) Key Features Reported Applications
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one C₂₀H₂₁N₂O₄ - (3,4-Dimethoxyphenyl)aminomethyl (C3)
- Methoxy (C7)
High methoxy content; secondary amine linkage Discontinued; potential CNS applications inferred from analogues
7-Hydroxy-3,4-dihydro-1H-quinolin-2-one C₉H₉NO₂ - Hydroxyl (C7) Simplified structure; no methoxy/amino groups Intermediate for antipsychotic drugs
3-Amino-1-hydroxy-7-(2-methoxyethoxy)-3,4-dihydroquinolin-2(1H)-one C₁₂H₁₅N₂O₄ - Amino (C3)
- 2-Methoxyethoxy (C7)
Polar side chain; dual amino-hydroxy groups Cognitive deficit treatment (schizophrenia, neurodegenerative disorders)
8f: (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative C₄₀H₃₂N₆O₈ - Triazole ring (C4)
- Hydroxy/methoxy groups
Hybrid structure with triazole; high molecular weight Anticancer/antimicrobial research (synthetic focus)
7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one C₁₈H₂₀N₂O₂ - Ethoxy (C7)
- Pyridinyl (C6)
Lipophilic substituents; heteroaromatic ring Undisclosed (commercial availability via Parchem)

Functional Group Analysis

  • Methoxy vs. Hydroxyl Groups: The target compound’s methoxy groups (C3, C4, C7) enhance lipophilicity compared to hydroxylated analogues like 7-hydroxy-3,4-dihydro-1H-quinolin-2-one, which may improve blood-brain barrier penetration but reduce solubility .
  • Amino-Methyl Linkage: The (3,4-dimethoxyphenyl)aminomethyl group distinguishes it from compounds with simpler amino or hydroxyl substituents (e.g., ’s 3-amino-1-hydroxy derivatives). This substitution likely modulates receptor binding affinity, though specific data are unavailable .
  • Heterocyclic Additions : Compounds like 8f () incorporate triazole rings, expanding π-π stacking interactions for enhanced target engagement, whereas the target compound lacks such moieties .

Biological Activity

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is a synthetic compound belonging to the dihydroquinolinone class, characterized by its bicyclic structure and specific functional groups. Its molecular formula is C19H20N2O4, with a molecular weight of 340.37 g/mol. The compound features a methoxy group at the 7-position and a dimethoxyphenyl group linked via an amino group at the 3-position, contributing to its potential biological activities.

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs) . RTKs are crucial in cell signaling pathways that regulate various cellular processes, including proliferation and survival, which are often dysregulated in cancer. Specifically, compounds similar to this one have shown promising results in inhibiting:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These activities suggest potential applications in cancer therapy and other diseases where RTK signaling is implicated.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of quinolinones possess activity against various pathogens, including Mycobacterium tuberculosis. The biological evaluation demonstrated that certain analogs exhibited significant antimycobacterial activity with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. The following table summarizes key features and related compounds:

Compound NameStructureKey Features
4-AminoquinolineStructureAntimalarial activity; simple amino substitution.
7-Hydroxy-1,2-dihydroquinolin-2-oneStructureHydroxy group enhances solubility; potential neuroprotective effects.
3-(Dimethylamino)-7-methoxy-1,2-dihydroquinolin-2-oneStructureDimethylamino group increases lipophilicity; studied for antitumor properties.

The combination of methoxy and dimethoxy groups in this compound may confer distinct pharmacological properties compared to other similar compounds.

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

  • Cancer Cell Lines : The compound has been tested against various cancer cell lines, showing inhibition of cell growth at micromolar concentrations.
  • Antimycobacterial Activity : In vitro evaluations against Mycobacterium tuberculosis revealed effective inhibition with an IC50 value of approximately 2.93 µM .

In Vivo Studies

Animal models have further elucidated the therapeutic potential of this compound:

  • A study demonstrated significant reduction in parasitemia in a P. berghei infected mouse model using related quinolinone derivatives.
  • The effectiveness was highlighted by a single dose leading to a 96% reduction in parasitemia, showcasing its potential as an antimalarial agent .

Q & A

Q. What are the common synthetic routes for preparing 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one and related analogs?

  • Methodological Answer : The compound can be synthesized via nucleophilic displacement reactions and reductive amination. For example, intermediates like chloropropyl derivatives (e.g., compound 36 in ) are prepared using NaH in DMF with chloroiodopropane. Subsequent displacement with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile with catalytic KI yields key intermediates . Reduction steps using LiAlH4 in THF, followed by coupling with thioimidate reagents, are critical for final product formation .

Q. What spectroscopic techniques are typically used to characterize this compound?

  • Methodological Answer : 1H NMR and 13C NMR are standard for structural confirmation. For instance, aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct multiplets between δ 6.70–7.01 ppm, while methoxy groups resonate as singlets near δ 3.85–3.94 ppm . High-resolution mass spectrometry (HRMS) and ESI-MS validate molecular weight and purity, as demonstrated for analogs in and .

Q. How are impurities or byproducts identified during synthesis?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is employed to separate and quantify impurities. For example, highlights the use of reference standards (e.g., Imp. J(EP)) to identify byproducts like hydroxylated or sulfonated derivatives. LC-MS further confirms impurity structures .

Advanced Research Questions

Q. How can the synthetic pathway be optimized to improve yield and selectivity?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) enhances reaction efficiency, as shown in for coupling bromides with anilines. Solvent optimization (e.g., DMF for polar intermediates vs. THF for reductions) and catalytic systems (e.g., KI for nucleophilic displacements) reduce side reactions . Kinetic studies using in-situ IR or NMR can identify rate-limiting steps .

Q. What strategies are used to analyze contradictory biological activity data across analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies correlate substituent effects with activity. For example, modifying the linker length (e.g., 3-carbon vs. 2-carbon in ) or substituting methoxy groups with ethoxy () can alter receptor binding. Contradictions are resolved via competitive binding assays (e.g., IC50 comparisons) and molecular docking to verify target interactions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Density functional theory (DFT) calculates electron distribution in the quinolin-2-one core to predict sites for electrophilic substitution. Molecular dynamics simulations (e.g., using GROMACS) model ligand-receptor interactions, such as binding to neuronal calcium channels (). ADMET predictors (e.g., SwissADME) optimize logP and solubility for CNS penetration .

Q. What advanced techniques resolve spectral overlaps in NMR for complex mixtures?

  • Methodological Answer : 2D NMR (e.g., COSY, HSQC) distinguishes overlapping protons in aromatic regions. For example, HSQC correlates methoxy (δ 3.8–4.0 ppm) carbons with adjacent protons, while NOESY identifies spatial proximity between the 3,4-dimethoxyphenyl and quinolinone moieties . Deuterated solvents (e.g., CDCl3) enhance resolution for minor impurities.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Due to acute toxicity (Category 4 for oral/dermal/inhalation, ), use PPE (nitrile gloves, goggles) and work in a fume hood. Spills are neutralized with absorbent materials (e.g., vermiculite) and disposed via hazardous waste channels. Stability studies (TGA/DSC) confirm decomposition temperatures to avoid thermal hazards during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
Reactant of Route 2
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3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one

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